molecular formula C123H191N40O48P B12339634 L-Glutamic acid,L-tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-a-glutamyl-L-a-aspartyl-L-a-glutamyl-L-a-glutamyl-

L-Glutamic acid,L-tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-a-glutamyl-L-a-aspartyl-L-a-glutamyl-L-a-glutamyl-

Cat. No.: B12339634
M. Wt: 3029.0 g/mol
InChI Key: IIMKCITWGMPAKU-LKAJVXBKSA-N
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Description

L-Glutamic acid, L-tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-α-glutamyl-L-α-aspartyl-L-α-glutamyl-L-α-glutamyl- is a complex peptide composed of multiple amino acids

Properties

Molecular Formula

C123H191N40O48P

Molecular Weight

3029.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C123H191N40O48P/c1-57(2)42-74(149-110(196)80(51-166)155-114(200)85-18-11-39-161(85)117(203)82(53-168)157-115(201)86-19-12-40-162(86)118(204)87-20-13-41-163(87)119(205)94(58(3)4)159-96(182)60(6)139-95(181)59(5)140-98(184)66(14-7-35-134-121(126)127)142-99(185)67(15-8-36-135-122(128)129)141-97(183)65(124)43-61-21-23-64(169)24-22-61)105(191)153-78(49-164)109(195)143-68(16-9-37-136-123(130)131)100(186)150-75(44-62-47-132-55-137-62)107(193)154-79(50-165)111(197)156-81(52-167)116(202)160-38-10-17-84(160)113(199)152-76(45-63-48-133-56-138-63)106(192)145-69(25-30-88(125)170)104(190)158-83(54-211-212(208,209)210)112(198)147-72(28-33-91(175)176)103(189)151-77(46-93(179)180)108(194)146-70(26-31-89(171)172)101(187)144-71(27-32-90(173)174)102(188)148-73(120(206)207)29-34-92(177)178/h21-24,47-48,55-60,65-87,94,164-169H,7-20,25-46,49-54,124H2,1-6H3,(H2,125,170)(H,132,137)(H,133,138)(H,139,181)(H,140,184)(H,141,183)(H,142,185)(H,143,195)(H,144,187)(H,145,192)(H,146,194)(H,147,198)(H,148,188)(H,149,196)(H,150,186)(H,151,189)(H,152,199)(H,153,191)(H,154,193)(H,155,200)(H,156,197)(H,157,201)(H,158,190)(H,159,182)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,206,207)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H2,208,209,210)/t59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-/m0/s1

InChI Key

IIMKCITWGMPAKU-LKAJVXBKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is added sequentially, with protective groups used to prevent unwanted reactions. The reaction conditions include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA or similar acids.

Industrial Production Methods

Industrial production of this peptide can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: Oxidation of specific amino acid residues, such as tyrosine or methionine.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophilic reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific amino acids involved. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

This peptide has numerous applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific sequence and structure of the peptide.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamic acid, L-lysyl-L-lysyl-L-arginyl-L-tyrosyl-L-α-aspartyl-L-leucyl-L-seryl-L-alanyl-L-leucyl-L-valyl-L-arginyl-L-histidyl-L-alanyl-L-α-glutamyl-L-prolyl-
  • L-Glutamine (L-Glutamic acid 5-amide)

Uniqueness

This peptide is unique due to its specific sequence and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable tool in scientific research.

Biological Activity

L-Glutamic acid, a non-essential amino acid, plays a pivotal role in various biological processes. It is a key neurotransmitter in the central nervous system and is involved in metabolic pathways, protein synthesis, and cellular signaling. The compound , L-Glutamic acid, L-tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-a-glutamyl-L-a-aspartyl-L-a-glutamyl-L-a-glutamyl- , is a complex peptide consisting of multiple amino acids that enhances the biological activities attributed to L-glutamic acid.

Biological Functions

1. Neurotransmission:
L-Glutamic acid is the primary excitatory neurotransmitter in the brain, facilitating synaptic transmission and plasticity. Its role in neurotransmission is critical for learning and memory processes. The presence of additional amino acids in the peptide structure may modulate this activity, potentially enhancing synaptic efficacy or providing neuroprotective effects.

2. Metabolic Pathways:
L-Glutamic acid participates in the urea cycle and amino acid metabolism. It acts as a precursor for several other amino acids and neurotransmitters, including GABA (gamma-aminobutyric acid), which has inhibitory effects on neuronal excitability.

3. Immune Response:
Peptides derived from L-glutamic acid have been shown to exhibit immunomodulatory properties. For instance, certain sequences can enhance the proliferation of immune cells and regulate cytokine production, thereby influencing immune responses.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of glutamic acid derivatives on neuronal cells under oxidative stress conditions. The results indicated that specific peptide sequences containing L-glutamic acid exhibited significant protective effects against cell death by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity.

Study 2: Immunomodulation

Research focused on the immunomodulatory effects of peptides derived from L-glutamic acid demonstrated that these compounds could enhance T-cell proliferation and cytokine production in vitro. This suggests potential applications in immunotherapy or vaccine development.

Data Tables

Peptide Sequence Biological Activity References
L-Glu-Tyr-ArgNeurotransmission enhancement
L-Glu-Ala-ValImmunomodulatory effects
L-Glu-Pro-SerAntioxidant properties

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